1-(Aminooxy)propan-2-ol
Description
Historical Context and Significance of Aminooxy Compounds in Chemical Sciences
The study of aminooxy compounds, characterized by the R-O-NH₂ functional group, has a rich history. One of the earliest descriptions of a related compound, aminooxyacetic acid, dates back to 1893. wikipedia.org Initially, these compounds were utilized for specific analytical tasks, such as isolating ketones from natural sources in the 1930s. wikipedia.org
Over the decades, the significance of the aminooxy moiety has expanded dramatically. A key feature of the aminooxy group is its enhanced nucleophilicity compared to a standard primary amine. iris-biotech.de This property allows for highly efficient and selective reactions with aldehydes and ketones to form stable oxime linkages. iris-biotech.de This reaction, known as oximation, is kinetically favorable and results in a bond with significantly greater stability towards hydrolysis than the imine bonds formed from simple amines. iris-biotech.de
This reliable and specific chemistry has made aminooxy compounds invaluable in various domains. In the realm of peptide and protein science, they are used for the chemoselective ligation of peptide fragments to assemble large proteins and for creating cyclic peptides, which often exhibit enhanced biological activity. iris-biotech.de More recently, aminooxy chemistry has been recognized for its potential in drug discovery and development, enabling the rapid generation of compound libraries for screening against biological targets like protein tyrosine phosphatases. louisville.edu Furthermore, their ability to react with reducing carbohydrates has made them useful for creating neo-glycopeptides, which are important tools for studying the roles of glycosylation in biological systems. iris-biotech.de
Role of 1-(Aminooxy)propan-2-ol within the Broader Hydroxylamine (B1172632) Derivative Landscape
This compound is a derivative of hydroxylamine (NH₂OH), an inorganic compound that serves as the parent structure for a vast class of organic molecules. wikipedia.org Hydroxylamine derivatives are compounds where one or more hydrogen atoms of hydroxylamine are replaced by organic groups. getidiom.com These derivatives are broadly classified as N-hydroxylamines or O-hydroxylamines depending on whether the substitution is on the nitrogen or oxygen atom, respectively. wikipedia.org this compound, with its propan-2-ol group attached to the oxygen, is an O-substituted hydroxylamine derivative.
The hydroxylamine derivative landscape is diverse, with applications spanning from industrial production to advanced synthetic chemistry. For instance, the parent compound, hydroxylamine, is a key component in the production of Nylon-6. wikipedia.org In recent years, hydroxylamine derivatives have gained prominence as versatile precursors for generating nitrogen-radicals under visible-light photochemistry, opening up new pathways for synthesizing nitrogen-containing molecules. nih.gov They have also emerged as important reagents in transition metal-catalyzed nitrene transfer reactions, which allow for the direct installation of amine groups into various organic feedstocks. rsc.org The utility of these derivatives often stems from the reactive N-O bond, which can be cleaved under mild conditions to facilitate complex molecular rearrangements and constructions. sioc-journal.cn
Within this broad context, this compound serves as a bifunctional building block. It possesses both the reactive aminooxy group, capable of undergoing oxime ligation, and a secondary alcohol group, which can be involved in other chemical transformations. This dual functionality makes it a valuable tool for creating more complex molecules through sequential and controlled reactions. Its structure is a simple yet effective platform for introducing both an aminooxy handle and a chiral hydroxyl center into a target molecule.
Current Research Trajectories and Unexplored Potential of this compound
Current research on this compound highlights its utility in several key areas of chemical and biological science. It is frequently employed as a versatile reagent and building block in organic synthesis.
Detailed Research Findings:
Bioconjugation and Chemical Biology: The aminooxy group of this compound reacts readily and specifically with carbonyl groups (aldehydes and ketones) on other molecules. This specific reactivity makes it an excellent tool for bioconjugation, which involves attaching probes, tags, or other functional molecules to biomolecules like proteins to study biological processes. smolecule.com
Enzyme Inhibition: Research has shown that 1-Amino-3-(aminooxy)-2-propanol, a closely related structure, is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), with inhibitory activity in the nanomolar range. nih.govsci-hub.se This enzyme is a key player in polyamine biosynthesis, and its inhibition is a target for antiproliferative agents. nih.gov This finding suggests that this compound and its derivatives could be valuable scaffolds for designing new enzyme inhibitors.
Synthetic Building Block: The compound serves as a foundational component for synthesizing more complex molecules. smolecule.com A convenient two-step procedure has been developed for the synthesis of β-hydroxy O-alkyl hydroxylamines, like this compound, starting from epoxides. thieme-connect.com Its hydrochloride salt is often used as a stable, water-soluble reagent for the derivatization of carbonyl compounds and as a crosslinking agent in polymer synthesis. lookchem.com
The unexplored potential of this compound lies in the creative combination of its two functional groups. The chirality of the secondary alcohol offers opportunities in asymmetric synthesis. Future research could explore its use in creating novel chiral ligands for catalysis or as a starting point for the synthesis of complex natural products and pharmaceuticals. The development of new reactions that selectively target the hydroxyl group while preserving the aminooxy moiety (or vice versa) could unlock new synthetic strategies and lead to the creation of novel molecular architectures with unique properties and functions.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-aminooxypropan-2-ol | americanelements.com |
| CAS Number | 32380-74-8 | americanelements.com |
| Molecular Formula | C₃H₉NO₂ | americanelements.com |
| Molecular Weight | 91.11 g/mol | americanelements.com |
| Appearance | Liquid | americanelements.com |
| Boiling Point | 216.09 °C at 760 mmHg | americanelements.com |
| Density | 1.06 g/cm³ | americanelements.com |
| SMILES | CC(CON)O | americanelements.com |
| InChI Key | NDJYVTLJWDGQGL-UHFFFAOYSA-N | americanelements.com |
Table 2: Chemical Properties of this compound hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | 1-aminooxypropan-2-ol;hydrochloride | nih.gov |
| CAS Number | 950595-72-9 | lookchem.comnih.govglpbio.com |
| Molecular Formula | C₃H₁₀ClNO₂ | nih.govglpbio.com |
| Molecular Weight | 127.57 g/mol | nih.gov |
| InChI Key | YZYUSDXDWKOENV-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-aminooxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJYVTLJWDGQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CON)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600464 | |
| Record name | 1-(Aminooxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32380-74-8 | |
| Record name | 1-(Aminooxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminooxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Aminooxy Propan 2 Ol and Its Structural Analogs
Direct Alkylation Approaches to N-Alkylhydroxylamines
Direct alkylation of hydroxylamine (B1172632) and its protected forms represents a common strategy for the formation of N-substituted hydroxylamines. However, controlling the selectivity between N- and O-alkylation, as well as preventing multiple alkylations, can be a challenge. thieme-connect.dewikipedia.org
Alkylation of Hydroxylamine with Specific Precursors
The direct alkylation of hydroxylamine can yield N-monoalkylated products under specific conditions, particularly with sterically demanding alkylating agents. thieme-connect.de For instance, the reaction of bulky organic halides like triarylmethyl chlorides with hydroxylamine can selectively produce N-(triphenylmethyl)hydroxylamine. thieme-connect.de
Another approach involves the reaction of epoxides with hydroxylamine. The treatment of styrene (B11656) oxide with an excess of hydroxylamine in ethanol (B145695) results in the formation of isomeric hydroxylamines. thieme-connect.de Similarly, aryl glycidyl (B131873) ethers react with hydroxylamine to yield 3-(aryloxy)-1-(hydroxyamino)propan-2-ols, which are valuable pharmacophores. thieme-connect.de
Alkylation of Protected Hydroxylamines (e.g., O,N-Diprotected Hydroxylamines, N-(Benzyloxy)-4-toluenesulfonamide)
To overcome the challenges of selectivity in direct alkylation, the use of protected hydroxylamines is a widely adopted strategy. organic-chemistry.org Various protecting groups can be employed to block either the nitrogen or the oxygen atom, directing the alkylation to the desired position. thieme-connect.com
One method involves the alkylation of O,N-diprotected hydroxylamines. thieme.de Another common precursor is N-hydroxyphthalimide, which can be alkylated with alcohols under Mitsunobu conditions, followed by hydrazinolysis to release the desired aminooxy compound. nih.govgoogle.com A more recent development utilizes ethyl N-hydroxyacetimidate, which can be alkylated with methanesulfonates of alcohols, offering a high-yield alternative to the Mitsunobu reaction. nih.gov
A versatile two-step procedure for preparing β-hydroxy O-alkyl hydroxylamines involves the base-mediated ring opening of epoxides with acetophenone (B1666503) oxime. The resulting oxime is then cleaved using 2,4-dinitrophenylhydrazine (B122626) in an acidic medium to furnish the hydroxylamine, which can be protected in situ. thieme-connect.com
Reductive Strategies for Aminooxy Moiety Formation
Reductive methods provide a powerful alternative for the synthesis of hydroxylamines, often starting from oximes or α-oxocarboxylic acids. These strategies typically offer good control over the reaction and can be highly selective.
Reduction of Oximes (e.g., using Borohydride (B1222165), Cyanoborohydride, Pyridine–Borane)
The selective reduction of oximes to N-monosubstituted hydroxylamines is a well-established method. Various reducing agents can be employed, with the choice of reagent influencing the reaction conditions and selectivity.
Lithium Borohydride : This reagent effectively reduces aldoximes and cyclic ketoximes to the corresponding N-monosubstituted hydroxylamines at room temperature in good yields (65-93%). koreascience.kr However, the reduction of aromatic oximes is often sluggish and may lead to a mixture of hydroxylamines and amines. koreascience.kr
Sulfurated Sodium Borohydride : This reagent can reduce oximes to either the corresponding amine or, under controlled conditions, the intermediate hydroxylamine. cdnsciencepub.comcdnsciencepub.com The outcome depends on factors such as steric hindrance, temperature, and reaction time. cdnsciencepub.com
Pyridine–Borane : Pyridine-borane is a mild and selective reagent for the reduction of oximes to hydroxylamines. oup.com A key advantage is its compatibility with other functional groups like esters, nitriles, and nitro groups. oup.com
Sodium Cyanoborohydride : This reagent is particularly useful for the diastereoselective reduction of oximes, as demonstrated in the synthesis of functionalized cyclopentanes. uc.pt
The table below summarizes the use of different borohydride reagents for the reduction of oximes to hydroxylamines.
| Reducing Agent | Substrate Scope | Reaction Conditions | Yield (%) | Reference |
| Lithium Borohydride | Aldoximes, Cyclic Ketoximes | Room Temperature | 65-93 | koreascience.kr |
| Sulfurated Sodium Borohydride | Aromatic and Aliphatic Oximes | Controlled Temperature and Time | Varies | cdnsciencepub.comcdnsciencepub.com |
| Pyridine-Borane | Oximes with various functional groups | Mild | Good | oup.com |
| Sodium Cyanoborohydride | (E)-Oximes | Acetic acid, Room Temperature | 75-95 | uc.pt |
Reductive Hydroxyamination of α-Oxocarboxylic Acids
Reductive amination is a powerful tool for the synthesis of amino acids and their derivatives from α-keto acids. libretexts.org This concept can be extended to the synthesis of hydroxylamines through a process known as reductive hydroxyamination. While direct literature on the reductive hydroxyamination of α-oxocarboxylic acids to form compounds structurally similar to 1-(aminooxy)propan-2-ol is not abundant in the provided search results, the principle of reductive amination of α-keto acids is well-established. libretexts.org This process typically involves the reaction of the keto acid with an amine in the presence of a reducing agent. wikipedia.org
Ring-Opening and Addition Reactions
Ring-opening reactions of strained heterocyclic compounds and addition reactions to multiple bonds offer alternative pathways to introduce the aminooxy functionality.
The reaction of epoxides with hydroxylamine or its derivatives is a key example of a ring-opening strategy, as discussed in section 2.1.1. thieme-connect.de Another approach involves the reaction of aminooxy compounds with carbonyl groups to form oxime ethers, a process known as oximation. louisville.edu This reaction is fundamental in bioconjugation and can be considered an addition reaction to the carbonyl double bond.
More complex strategies can involve the ring-opening of N-carboxyanhydrides (NCAs) functionalized with aminooxy groups to create polypeptides that can be subsequently modified. chemrxiv.org Additionally, the opening of thiazolidine (B150603) rings assisted by an aminooxy group has been reported, leading to oxime ligation. rsc.org
Reaction of Epoxides with Hydroxylamine Derivatives (e.g., Aryl Glycidyl Ethers)
A primary and versatile method for the synthesis of β-hydroxy O-alkyl hydroxylamines, including this compound analogs, involves the ring-opening of epoxides. thieme-connect.comorganic-chemistry.orggrowingscience.com This reaction leverages the nucleophilic character of hydroxylamine derivatives to attack the epoxide ring, leading to the formation of the desired aminooxy alcohol.
The process typically involves a two-step procedure. thieme-connect.com First, a base-mediated ring-opening of an epoxide is carried out with an oxime, such as acetophenone oxime. This step is regioselective, with the nucleophilic attack preferentially occurring at the less sterically hindered carbon of the epoxide. thieme-connect.com The resulting oxime intermediate is then cleaved to yield the free hydroxylamine. A common method for this cleavage utilizes 2,4-dinitrophenylhydrazine in an acidic medium. thieme-connect.com The resulting hydroxylamine can be isolated or protected in situ with various protecting groups, such as Fmoc, Cbz, or Alloc, to facilitate purification and further synthetic manipulations. thieme-connect.com
This methodology has been successfully applied to a range of terminal epoxides, demonstrating its versatility in preparing a variety of β-hydroxy O-alkyl hydroxylamines. thieme-connect.com For instance, the reaction of various epoxides with acetophenone oxime followed by cleavage has been shown to produce the corresponding aminooxy alcohols in good yields. thieme-connect.com
Addition to Multiple Bonds for Aminooxy Formation
The formation of the aminooxy group can also be accomplished through addition reactions to multiple bonds. This approach is particularly useful for introducing the aminooxy functionality into molecules containing carbon-carbon double or triple bonds. nih.gov While direct addition of hydroxylamine itself can be challenging, more complex strategies involving multi-step sequences are often employed. For example, C-allyl glucosides can be converted to α-C-glycosyl aminooxy acid derivatives through a sequence of dihydroxylation, selective tritylation, a Mitsunobu reaction with N-hydroxyphthalimide (PhthNOH), detritylation, and oxidation. nih.gov
Nitrone-Mediated Synthetic Pathways
Nitrones, which are N-oxides of imines, serve as valuable intermediates in the synthesis of aminooxy compounds. wikipedia.orgsemanticscholar.orgsci-hub.se These pathways offer alternative routes to access these molecules, often with a high degree of control over stereochemistry.
Selective N-Alkylation of Oximes to Nitrones and Subsequent Hydrolysis
One common nitrone-based strategy involves the selective N-alkylation of oximes. wikipedia.orgacs.org While the alkylation of oximes can, in principle, lead to both N- and O-alkylation, specific conditions can favor the formation of the nitrone (N-alkylation). wikipedia.orgacs.org For instance, palladium catalysis can be employed to selectively direct the allylic substitution of oximes to the nitrogen atom, forming N-allylated nitrones. acs.org These nitrone intermediates can then be hydrolyzed under acidic conditions to yield the corresponding N-hydroxylamine, which is a tautomer of the aminooxy compound. wikipedia.org The ease of hydrolysis makes nitrones useful precursors for generating aminooxy functionalities. wikipedia.org
Mitsunobu Reaction-Based Syntheses of Aminooxy Alcohols
The Mitsunobu reaction provides a powerful and stereospecific method for the synthesis of aminooxy alcohols from their corresponding diols. louisville.eduorganic-chemistry.orgscribd.commdpi.com This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including the aminooxy group, with inversion of configuration at the reacting stereocenter. organic-chemistry.orgmdpi.com
The reaction typically involves the activation of an alcohol with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmdpi.com The activated alcohol is then displaced by a suitable nucleophile. For the synthesis of aminooxy compounds, N-hydroxyphthalimide is a commonly used nucleophile. nih.govlouisville.edu The resulting phthalimide (B116566) derivative can then be cleaved, typically by hydrazinolysis, to liberate the desired aminooxy group. louisville.edu
A notable application of this method is the synthesis of aminooxy functionalized molecules on a solid phase. A polymer-supported N-hydroxyphthalimide can be used in a Mitsunobu reaction, which simplifies the purification process as the excess reagents and byproducts can be easily removed by filtration. louisville.edu
Organocatalytic and Asymmetric Synthetic Routes
In recent years, the development of organocatalytic asymmetric methods has provided elegant and highly enantioselective routes to chiral aminooxy compounds. mdpi.comtohoku.ac.jpnih.govsci-hub.se These reactions utilize small organic molecules as catalysts to control the stereochemical outcome of the transformation.
A prominent example is the direct α-aminooxylation of aldehydes and ketones. tohoku.ac.jpnih.gov Proline and its derivatives have emerged as highly effective catalysts for these reactions. mdpi.comtohoku.ac.jp For instance, L-proline can catalyze the direct asymmetric α-aminooxylation of aldehydes with nitrosobenzene, affording α-aminooxy aldehydes with excellent enantioselectivity. tohoku.ac.jp This reaction has been successfully applied to a variety of aldehydes, including linear, branched, and aromatic substrates. tohoku.ac.jp Similarly, the proline-catalyzed α-aminooxylation of ketones provides a direct route to chiral α-aminooxy ketones. nih.gov
These organocatalytic methods offer a significant advantage as they often proceed under mild conditions and provide access to enantiomerically enriched products from simple starting materials. The resulting α-aminooxy carbonyl compounds are versatile intermediates that can be further transformed into a range of valuable chiral building blocks. nih.gov
Specialized Approaches for Derivatized Aminooxy Compounds
The synthesis of derivatized aminooxy compounds often requires specialized approaches tailored to the specific functionality being introduced. These methods are crucial for creating bifunctional linkers, probes, and other complex molecules for applications in chemical biology and drug discovery. louisville.edud-nb.info
One strategy involves the use of pre-functionalized aminooxy reagents. For example, (aminooxy)acetic acid can be used to introduce an aminooxyacetyl group onto a peptide. d-nb.info In solid-phase peptide synthesis, this can be achieved by coupling Boc-Aoa-OPcp to the resin-bound peptide. d-nb.info A key challenge in this approach is the sensitivity of the aminooxy group to carbonyl compounds. To address this, free (aminooxy)acetic acid can be used as a "carbonyl capture" reagent during the final cleavage step to protect the desired product. d-nb.info
Another approach involves the synthesis of aminooxy-containing linkers with specific properties. For instance, linkers containing a thiol-terminated hydrophobic domain and an aminooxy-terminated polyethylene (B3416737) glycol (PEG) domain have been prepared. louisville.edu The synthesis of such molecules typically involves a multi-step sequence to assemble the different components. The aminooxy group can then be used for conjugation to aldehyde-functionalized molecules. louisville.edu
Synthesis of Aminooxy-Containing Phosphoramidites
The synthesis of oligonucleotides with modified functionalities is a significant area of chemical and biological research. One key development in this field is the creation of aminooxy-functionalized oligonucleotides, which can be achieved through the use of specialized phosphoramidite (B1245037) reagents. nih.govacs.org
Three novel phosphoramidites, each featuring a phthaloyl-protected aminooxy tail, have been developed for use in automated oligonucleotide synthesis. nih.govacs.org The synthesis process involves the standard automated solid-phase synthesis of the oligonucleotide chain. Following the chain assembly, the phthaloyl protecting group on the aminooxy function is selectively removed using hydrazinium (B103819) acetate. nih.govacs.org This deprotection step is crucial as it reveals the reactive aminooxy group.
A key advantage of this methodology is the stability of the standard succinyl linker under these deprotection conditions. nih.gov This stability allows for on-support derivatization of the tethered oligonucleotide. For instance, the newly exposed aminooxy group can be reacted with aldehydes, such as pyrene (B120774) carbaldehyde or cis-retinal, to form oxime conjugates directly on the solid support. nih.gov The final, fully deprotected conjugate is then released from the support by standard ammonolysis. nih.gov
Alternatively, the crude oligonucleotide bearing the aminooxy tether can be immobilized on polymer particles that have aldehyde or epoxide groups on their surface. nih.gov These immobilized oligonucleotides have been demonstrated to be effective probes in mixed-phase hybridization assays. nih.gov The use of a 5'-aminooxy-modifier, such as the 5'-Aminooxy Modifier 11 CE-Phosphoramidite, is well-established for applications like peptide-oligonucleotide conjugation via oxime ligation, attachment to solid supports, and head-to-tail cyclization of oligonucleotides. biosearchtech.com
Table 1: Examples of Aminooxy-Containing Phosphoramidite Applications
| Application | Description | Reference |
|---|---|---|
| On-Support Derivatization | The support-bound oligonucleotide is converted to a pyrene oxime conjugate by reacting with pyrene carbaldehyde. | nih.gov |
| Immobilization | Crude aminooxy-tethered oligonucleotide is attached to polymer particles with aldehyde or epoxide groups. | nih.gov |
Preparation of Photo-Caged Aminooxy Alkanethiols
The synthetic strategy for this photolabile alkanethiol involves several key transformations. nih.gov One approach utilizes a 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) moiety as the photo-caged group, which does not produce an aldehyde byproduct upon photodeprotection, thus avoiding unwanted side reactions. researchgate.net The synthesis can be initiated from triethylene glycol and 11-bromo-1-undecene (B109033) to form a triethylene glycol alkene. nih.gov This is followed by a Mitsunobu reaction with N-hydroxyphthalimide using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) to introduce the protected aminooxy group. nih.gov
The resulting molecule can then be further functionalized. For instance, the terminal alkene can be converted to a thioacetate, which is subsequently deprotected to yield the final thiol. researchgate.net This thiol can then be used to form a self-assembled monolayer on a gold surface. nih.govrsc.org The presence of the SAM can be confirmed by techniques such as contact angle goniometry and infrared spectroscopy. nih.gov
Upon exposure to 365 nm light, the photo-caged group is cleaved, revealing the reactive aminooxy groups on the surface. nih.gov The successful deprotection and subsequent availability of the aminooxy groups have been confirmed by the conjugation of a ketone-containing small molecule, ethyl levulinate, to the surface via oxime bond formation. nih.govrsc.org
Table 2: Characterization of Photo-Caged Aminooxy Alkanethiol SAM
| Analysis Technique | Observation | Confirmation | Reference |
|---|---|---|---|
| Contact Angle Goniometry | Change in surface wettability after SAM formation and deprotection. | Successful formation and modification of the monolayer. | nih.gov |
| FT-IR Spectroscopy | Presence of characteristic peaks for the SAM and their disappearance/appearance after photolysis. | Confirmation of SAM formation and photo-deprotection. | nih.govrsc.org |
Synthesis of Stable Isotope-Labeled Aminooxy Reagents
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules and for quantitative analysis in mass spectrometry. chempep.com The synthesis of stable isotope-labeled aminooxy reagents allows for the specific derivatization and analysis of carbonyl-containing compounds. louisville.edu
One class of such reagents is the aminooxyethyl propionate (B1217596) (AEP) reagents, which are synthesized in a three-step process. louisville.edu These reagents are designed for multiplexed gas chromatography-mass spectrometry (GC-MS) analysis of small molecule carbonyl compounds. louisville.edu The AEP reagents possess two key features: an aminooxy moiety for reacting with carbonyls and a propionate ester moiety that generates a reporter isotope-labeled mass spectral tag in the form of an ethyl carbenium ion. louisville.edu
Another example is the development of the novel thiol-group-selective bifunctional 18F-labeling agent, N-[6-(4-[18F]fluoro-benzylidene)aminooxyhexyl]maleimide ([18F]FBAM). nih.gov The precursor, N-(6-aminoxyhexyl)maleimide, which contains both a thiol-reactive maleimide (B117702) group and a carbonyl-reactive aminooxy group, is prepared in three steps with a total chemical yield of 59%. nih.gov This precursor is then radiolabeled with 4-[18F]fluorobenzaldehyde to produce [18F]FBAM in a radiochemical yield of 29%. nih.gov This reagent has been successfully used for the labeling of thiol-containing biomolecules like the tripeptide glutathione (B108866) and apolipoproteins of human low-density lipoprotein (LDL). nih.gov
These labeled aminooxy reagents provide a versatile platform for a range of applications, from metabolite profiling to the development of radiopharmaceuticals for in vivo imaging. louisville.edunih.gov
Table 3: Examples of Stable Isotope-Labeled Aminooxy Reagents
| Reagent | Label | Application | Reference |
|---|---|---|---|
| Aminooxyethyl Propionate (AEP) | Stable isotopes (e.g., ¹³C, ²H) | Multiplexed GC-MS analysis of carbonyl compounds. | louisville.edu |
Domino Cyclization Reactions to Form Oxazolo[3,4-b]pyridazin-7-ones
Domino reactions, also known as cascade or tandem reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation. These reactions are highly efficient as they reduce the number of separate synthetic steps, purifications, and the amount of waste generated.
A novel domino cyclization has been developed for the synthesis of oxazolo[3,4-b]pyridazin-7-ones. researchgate.netacs.org This reaction involves the one-pot cyclization of dilithiated hydrazones with epibromohydrin (B142927). researchgate.netacs.org The reaction of dilithiated oximes with epibromohydrin provides a convenient and regioselective route to 6-hydroxymethyl-5,6-dihydro-4H-1,2-oxazines. researchgate.netacs.org However, when dilithiated hydrazones are used instead of oximes, the reaction proceeds through a different pathway to afford the oxazolo[3,4-b]pyridazin-7-ones. researchgate.netacs.org
This domino reaction represents an efficient method for constructing this specific heterocyclic ring system. researchgate.net The development of such novel cyclization strategies is of significant interest in synthetic organic chemistry for the creation of complex molecular architectures from simple starting materials. Domino reactions are also utilized in the synthesis of other heterocyclic systems, such as 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones from the reaction of propargyl bromides with thioureas or thiopyrimidinones under microwave irradiation. organic-chemistry.org Furthermore, unexpected domino reactions can sometimes be discovered, as was the case during the synthesis of N-1 substituted pyrazolo[3,4-b]quinoline derivatives, which led to an intramolecular cyclization and phosphonylation, forming a new tetracyclic ring system. rsc.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 11-bromo-1-undecene |
| 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) |
| 4-[18F]fluorobenzaldehyde |
| 6-hydroxymethyl-5,6-dihydro-4H-1,2-oxazines |
| Aminooxyethyl propionate (AEP) |
| cis-retinal |
| Diisopropyl azodicarboxylate (DIAD) |
| Epibromohydrin |
| Ethyl levulinate |
| Glutathione |
| N-(6-aminoxyhexyl)maleimide |
| N-[6-(4-[18F]fluoro-benzylidene)aminooxyhexyl]maleimide ([18F]FBAM) |
| N-hydroxyphthalimide |
| Oxazolo[3,4-b]pyridazin-7-ones |
| Pyrene carbaldehyde |
| Triethylene glycol |
Applications in Organic Synthesis and Chemical Biology
1-(Aminooxy)propan-2-ol as a Versatile Building Block in Organic Synthesis
This compound is recognized by researchers as a valuable building block for the synthesis of more complex molecules. smolecule.com Its utility stems from its bifunctional nature, containing both an aminooxy and a secondary alcohol group, which can be chemoselectively addressed to construct sophisticated molecular frameworks. smolecule.comlookchem.com This dual functionality allows for its incorporation into larger structures through various reactions, making it a key intermediate in the synthesis of fine chemicals and potential pharmaceutical compounds.
The presence of distinct reactive sites in this compound allows for its use in the stepwise assembly of complex molecules. The aminooxy group (-ONH₂) provides a highly nucleophilic center that reacts selectively with carbonyl compounds like aldehydes and ketones to form stable oxime ethers. louisville.edunih.gov This reaction, known as oximation, is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. louisville.edu The hydroxyl group (-OH) can undergo a separate set of reactions, such as esterification or etherification, allowing for the attachment of other molecular fragments. This orthogonal reactivity is instrumental for researchers in creating complex molecules designed to study biological processes or for the development of new therapeutic agents. smolecule.com
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for several classes of these ring systems.
Oxazolidines: The 1,2-amino alcohol substructure within this compound is the key feature for the synthesis of oxazolidine (B1195125) rings. The condensation reaction between an amino alcohol and an aldehyde or ketone is a common method for forming 1,3-oxazolidines. scirp.org In a similar fashion, the amino and hydroxyl groups of this compound can react with a carbonyl compound to yield a substituted oxazolidine, which retains the aminooxy functionality for further chemical modification. Microwave-assisted syntheses in the presence of air have been shown to be an efficient method for producing oxazolidines from aldehydes and amino alcohols. scirp.orgscirp.org
Oxazines: Oxazines, six-membered heterocyclic rings containing one oxygen and one nitrogen atom, are another class of compounds accessible from aminooxy precursors. ijnc.ir Specifically, 1,2-oxazines can be synthesized through various cyclization strategies. For example, the treatment of a compound like 4-(aminooxy)butan-1-ol with benzenesulfonyl chloride results in an intramolecular cyclization to form a protected 1,2-oxazinane. researchgate.net The structure of this compound provides the necessary functionalities for analogous intramolecular or intermolecular reactions to form oxazine (B8389632) derivatives, which are scaffolds found in many biologically active molecules. researchgate.netnih.gov
4H-1,2-Benzoxazines: A general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives has been developed. researchgate.net Although this class of compounds represents a fundamental oxazine structure, general synthetic routes were not well-established previously. researchgate.net These syntheses highlight the utility of precursors that can form the core N-O bond within the heterocyclic system, a role for which aminooxy-containing molecules are well-suited.
The synthesis of 4H-1,2-benzoxazines from appropriate precursors is a direct method for creating oxygen-functionalized aromatic compounds. researchgate.net These structures are valuable intermediates in organic synthesis. researchgate.net The atmospheric oxidation of aromatic hydrocarbons is also a known route to forming highly oxygenated molecules, which are important precursors for secondary organic aerosols. copernicus.org Synthetic methods that introduce oxygen-containing heterocycles onto an aromatic core provide a controlled way to access these types of functionalized molecules.
| Application of this compound | Description | Resulting Structures |
| Building Block | Used as a starting material for more complex molecules due to its bifunctional (aminooxy and hydroxyl) nature. | Complex organic molecules, potential pharmaceuticals. |
| Heterocycle Precursor | Provides the core atoms for the synthesis of various nitrogen- and oxygen-containing rings. | Oxazolidines, Oxazines, 4H-1,2-Benzoxazines. |
| Functionalization | Enables the introduction of the -O-N- linkage and hydroxyl groups into other molecules. | Oxime ethers, functionalized aromatic compounds. |
Aminooxy Compounds as Chemical Reagents
The unique reactivity of the aminooxy group makes the entire class of aminooxy compounds powerful tools in modern organic chemistry and chemical biology. Their enhanced nucleophilicity compared to simple amines, a phenomenon known as the "alpha effect," allows for highly selective reactions. acs.orgnih.gov
Aminooxy compounds are effective reagents for converting aldehydes into nitriles, a fundamental transformation in organic synthesis. Nitriles are key components of many biologically active natural products and serve as important synthetic intermediates.
One prominent method involves the use of an aminooxy-containing reagent like O-(diphenylphosphinyl)hydroxylamine (DPPH). louisville.edulouisville.edu The reaction proceeds via a one-pot process where the aldehyde first reacts with DPPH to form an activated oxime ether. This intermediate then undergoes fragmentation to yield the corresponding nitrile in a smooth and chemoselective manner. louisville.edulouisville.edu This transformation has been successfully applied to a wide range of aldehydes. louisville.edu
Another approach utilizes hydroxylamine (B1172632) hydrochloride in the presence of a catalyst such as ferric hydrogen sulfate (B86663) (FHS). The aldehyde reacts with hydroxylamine to form an oxime, which is then dehydrated by the acidic catalyst to furnish the nitrile. This method is noted for its efficiency and use of a heterogeneous, recyclable catalyst.
| Aldehyde Substrate | Reagent/Catalyst | Product | Yield |
| Aromatic Aldehydes | O-(diphenylphosphinyl)hydroxylamine (DPPH) | Aromatic Nitriles | Good to Excellent |
| Various Substituted Aldehydes | Hydroxylamine Hydrochloride / Fe(HSO₄)₃ | Corresponding Nitriles | Good to Excellent |
In chemical biology, particularly in the synthesis of peptides and proteins, the selective formation of bonds is crucial. Aminooxy compounds play a significant role in a powerful ligation (joining) technique known as oxime ligation. acs.orgiris-biotech.de This method is considered a type of "click chemistry" because the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) is fast, selective, and produces a stable oxime bond with only water as a byproduct. louisville.edu
The aminooxy group acts as a potent nucleophile, often more reactive than a primary amine, and its lower basicity allows it to remain unprotonated and reactive under milder pH conditions. nih.govku.edu This chemoselectivity enables the joining of large, complex biomolecules, such as peptide fragments, without affecting other functional groups present in the molecules. iris-biotech.de For instance, a peptide synthesized with a terminal aminooxy group can be selectively ligated to another peptide or a molecule containing an aldehyde or ketone group. iris-biotech.deiris-biotech.de This strategy has been used to create large proteins from smaller, synthesized fragments and to prepare cyclic peptides, whose constrained structures are often essential for biological activity. iris-biotech.de
Reagents for Site-Specific Conjugation via Oxime Bonds
This compound is a bifunctional molecule whose utility in site-specific conjugation stems from the reactivity of its aminooxy group (-ONH₂). This functional group reacts specifically and efficiently with aldehydes and ketones to form stable oxime bonds (C=N-O). nih.gov This reaction, known as oximation, is a cornerstone of chemoselective ligation chemistry because the participating functional groups are generally absent in naturally occurring biomolecules, thus preventing non-specific side reactions—a property known as bioorthogonality. glenresearch.com
The formation of the oxime linkage is highly reliable and can proceed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. glenresearch.com The kinetics of oxime conjugation, however, can be influenced by several factors, including pH and the presence of a catalyst. While the reaction can occur at neutral pH (7.4), it is often slower than at mildly acidic conditions (pH 4.5). glenresearch.com To accelerate the reaction at physiological pH, nucleophilic catalysts are often employed. Aniline was historically used, but recent studies have identified 5-methoxyanthranilic acid (5MA) as a more effective catalyst that can be used at lower concentrations. glenresearch.com
Research has also shown that the structure of the carbonyl-containing partner significantly impacts the reaction rate. For instance, conjugations involving alkyl aldehydes, such as nonanal (B32974), proceed much more rapidly than those with aryl aldehydes like cinnamaldehyde (B126680). glenresearch.com In one study, the reaction of an aminooxy-modified oligonucleotide with nonanal was 95% complete within one hour, whereas the reaction with cinnamaldehyde required 24 hours to achieve a similar yield under catalytic conditions. glenresearch.com
| Reaction Condition | Time | Nonanal (Alkyl Aldehyde) | Cinnamaldehyde (Aryl Aldehyde) |
| No Catalyst | 1 hour | 82.0% | 3.4% |
| 24 hours | 92.7% | 72.4% | |
| With 5MA Catalyst | 1 hour | 85.7% | 12.5% |
| 24 hours | 92.2% | 94.6% |
This table presents the percentage completion of an oxime conjugation reaction between an aminooxy-modified oligonucleotide and two different aldehydes, with and without the presence of a 5-methoxyanthranilic acid (5MA) catalyst at room temperature. glenresearch.com
Chemical Biology Applications
Fabrication of Bioactive Arrays and Protein Immobilization
The specific and stable nature of oxime bond formation makes aminooxy compounds like this compound valuable reagents for the fabrication of bioactive arrays and the immobilization of proteins onto surfaces. researchgate.net This technology is critical for developing high-throughput screening methods for biomarker discovery and diagnostics. nih.gov The general strategy involves functionalizing a surface, such as a gold slide or polymer film, with aminooxy groups to create a "reactive handle." researchgate.net
Proteins or other biomolecules of interest, which have been engineered or chemically modified to contain a ketone or aldehyde group, can then be covalently attached to the surface in a site-specific manner. researchgate.net This method offers significant advantages over non-specific adsorption, which can lead to protein denaturation and loss of function. nih.gov
Several advanced techniques leverage this chemistry:
Self-Assembled Monolayers (SAMs): Aminooxy-terminated alkane thiols can form well-ordered SAMs on gold surfaces. nih.govresearchgate.net These surfaces provide a defined platform for immobilizing ketone-modified biomolecules. For example, researchers have successfully immobilized ketone-decorated gold colloids onto aminooxy-functionalized SAMs. researchgate.net
Photolithography: To achieve spatial control over protein immobilization, photo-caged aminooxy compounds have been developed. nih.gov These compounds feature a photolabile protecting group, such as 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC), which renders the aminooxy group inert. nih.govresearchgate.net Upon exposure to UV light, the protecting group is cleaved, revealing the aminooxy group only in the irradiated areas. nih.gov This allows for the precise patterning of proteins onto a surface, creating microarrays for multiplexed analysis. researchgate.net
The successful conjugation of molecules like ethyl levulinate to these photo-deprotected surfaces, confirmed by the appearance of an oxime bond stretch (C=N) in IR spectroscopy, validates the utility of this approach for creating complex bioactive surfaces. nih.gov
Modulators of Chemical Reactions Involving Carbonyl and Hydroxylamine Compounds
The aminooxy group is a powerful tool for modulating biological processes that involve reactions with carbonyl compounds. A prominent example is the inhibition of enzymes that utilize pyridoxal (B1214274) 5'-phosphate (PLP), a cofactor that contains a reactive aldehyde group. nih.gov
Ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis and a target in cancer therapy, is potently inhibited by aminooxy compounds. nih.govresearchgate.net A close analog of this compound, 1-amino-oxy-3-aminopropane (APA), serves as a classic example of this mechanism. nih.gov The aminooxy group of APA attacks the aldehyde of the PLP cofactor within the ODC active site. nih.gov This forms an exceptionally stable, covalent oxime adduct that cannot be processed by the enzyme, effectively locking it in an inhibited state. nih.gov
This mechanism explains the high potency of APA as an ODC inhibitor. nih.gov X-ray crystallography has confirmed the formation of this covalent APA-PLP oxime in the enzyme's catalytic site. nih.gov This interaction demonstrates how an aminooxy-containing small molecule can act as a potent modulator of a key enzymatic reaction by irreversibly trapping a carbonyl-containing cofactor.
| Interacting Component | Role in Inhibition |
| Aminooxy Group (of APA) | Forms a covalent oxime bond with the aldehyde of the PLP cofactor. nih.gov |
| PLP Cofactor | Becomes irreversibly bound to the inhibitor, preventing its participation in the catalytic cycle. nih.gov |
| ODC Active Site Residues | Make extensive interactions with the stable oxime adduct, anchoring it within the catalytic site. nih.gov |
This table summarizes the key molecular interactions involved in the inhibition of ornithine decarboxylase (ODC) by the aminooxy compound APA. nih.gov
Development of Research Tools for Biological Investigations
Owing to their unique reactivity, this compound and related compounds are versatile building blocks for creating sophisticated research tools to investigate biological systems. ontosight.ai Their applications range from enzyme inhibition to advanced protein labeling. ontosight.aincsu.edu
The development of potent enzyme inhibitors, such as the ODC inhibitors based on an aminooxy scaffold, provides chemical probes to study the roles of specific enzymes in disease pathways. nih.govresearchgate.net By inhibiting an enzyme like ODC, researchers can study the downstream effects on cellular processes like proliferation and polyamine metabolism, which are crucial in cancer biology. nih.gov
Furthermore, the aminooxy group serves as a versatile chemical handle for bioconjugation, enabling the synthesis of a wide array of research tools:
Protein Labeling: Unnatural amino acids containing aminooxy functionalities can be incorporated site-specifically into proteins. ncsu.edu This allows for the subsequent attachment of probes that contain a ketone or aldehyde, such as fluorescent dyes or affinity tags, enabling detailed studies of protein function, localization, and dynamics. ncsu.edu
Fluorescent Probes: Aminooxy-derivatized dyes can be synthesized to label proteins or other biomolecules that have been metabolically or genetically engineered to display a carbonyl group. ncsu.edu This provides a powerful method for visualizing biological processes in living cells.
The design and synthesis of these chemical tools are instrumental in advancing our understanding of complex biological systems at the molecular level. researchgate.net
Biological Activity and Mechanistic Insights
Enzyme Inhibition and Mechanistic Elucidation
The primary biological activity of interest for aminooxy compounds is their ability to inhibit specific enzymes, most notably ornithine decarboxylase (ODC).
Inhibition of Ornithine Decarboxylase (ODC) by Aminooxy Analogs
Ornithine decarboxylase is a crucial enzyme in the biosynthesis of polyamines, which are essential for cell proliferation. nih.govresearchgate.net Its inhibition is a key strategy for developing treatments for diseases characterized by rapid cell growth, such as cancer and certain infectious diseases. nih.govresearchgate.net Analogs of 3-aminooxy-1-propanamine have been identified as highly potent and selective inhibitors of ODC. nih.gov For instance, 1-amino-3-(aminooxy)-2-propanol has been shown to inhibit rat liver ODC with an IC50 in the nanomolar range. nih.gov
The potency of these inhibitors is significant. For example, 1-amino-oxy-3-aminopropane (APA) inhibits ODC at low nanomolar concentrations. portlandpress.com Some derivatives, like 3-(aminooxy)-2-fluoropropanamine, are even more potent, inhibiting ODC at concentrations three times lower than APA. nih.gov This high potency is a key feature of the aminooxy class of ODC inhibitors. acs.org
Structural Basis of ODC Binding and Inhibition: Covalent Oxime Formation with Pyridoxal (B1214274) 5-Phosphate (PLP)
The mechanism of ODC inhibition by aminooxy analogs involves a direct and stable interaction with the enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP). nih.govportlandpress.comnih.gov ODC is a PLP-dependent enzyme, meaning it requires PLP for its catalytic activity. nih.govresearchgate.net In the active site of ODC, the aminooxy group of the inhibitor attacks the aldehyde group of PLP. nih.govportlandpress.com This reaction forms a highly stable covalent oxime bond. nih.govportlandpress.comnih.gov
The formation of this oxime is a critical step in the inhibition mechanism. nih.gov Unlike the normal Schiff base intermediate formed with the natural substrate ornithine, the oxime adduct is not susceptible to catalysis and effectively blocks the active site. nih.govportlandpress.com This stable covalent bond explains the high potency and often irreversible nature of inhibition by these compounds. nih.govnih.govresearchgate.net Recent crystallographic studies have unambiguously confirmed the presence of this covalent oxime between APA and PLP within the ODC catalytic site. nih.govnih.govresearchgate.net The aminooxy group's pKa of approximately 5 ensures it is largely unprotonated at physiological pH, making it highly reactive towards the PLP aldehyde. portlandpress.com
Competition with Substrate Binding at the Catalytic Site
Aminooxy analogs act as competitive inhibitors, vying with the natural substrate, ornithine, for the ODC active site. nih.gov The structural similarity of these inhibitors to putrescine, the product of the ODC-catalyzed reaction, facilitates their entry and binding within the catalytic pocket. portlandpress.com While they compete with ornithine, the subsequent formation of the stable oxime with PLP leads to a progressive and often irreversible inactivation of the enzyme. nih.gov Interestingly, in some cases, ornithine did not protect the enzyme from inhibition by APA, and the activity of the inhibited enzyme could not be restored by adding an excess of the substrate. msu.ru This underscores the potent and lasting nature of the inhibition.
Design Principles for New Enzyme Inhibitors Based on Aminooxy Structures
The understanding of the interaction between aminooxy compounds and ODC has laid the groundwork for the rational design of new and more effective enzyme inhibitors. nih.govresearchgate.net Key design principles focus on maintaining the crucial aminooxy group for PLP binding while modifying other parts of the molecule to enhance specificity, potency, and pharmacokinetic properties. acs.org182.160.97
One strategy involves maintaining a specific distance between a terminal basic amine and the less basic aminooxy group, mimicking the spacing found in the natural substrate ornithine. acs.org The introduction of conformational rigidity through cyclic structures is another approach aimed at increasing specificity for ODC over other PLP-dependent enzymes. acs.org Furthermore, modifications to the molecular backbone, such as the introduction of fluorine or hydroxyl groups, have been explored to improve inhibitory activity. nih.gov For example, the synthesis of 2-substituted 3-(aminooxy)propanamines led to the discovery of more potent inhibitors. nih.gov These design strategies leverage the established mechanism of covalent adduct formation with PLP to create superior therapeutic candidates. acs.org
Interactions with Other Biological Targets (e.g., Enzymes, Receptors)
While ODC is a primary target, the aminooxy functional group is a versatile pharmacophore that can interact with other biological molecules. Aminooxy compounds are known to be potent inhibitors of a range of pyridoxal-5-phosphate-dependent enzymes, including aminotransferases, serine hydroxymethyltransferase, and tyrosine decarboxylase. nih.govresearchgate.net
Beyond PLP-dependent enzymes, aminooxy analogs have been designed to target other receptors and enzymes. For example, sn-2-aminooxy analogs of lysophosphatidic acid (LPA) have been synthesized and shown to interact with LPA receptors, acting as agonists for LPA₁, LPA₂, and LPA₄ receptors, and as antagonists for the LPA₃ receptor. nih.govacs.org Additionally, some aminooxy compounds have shown inhibitory activity against diamine oxidase, although to a lesser extent than their inhibition of ODC. nih.gov The reactivity of the aminooxy group also makes these compounds useful in bioconjugation for attaching molecules to proteins. smolecule.com
Cellular and Pharmacological Relevance of Aminooxy Compounds
The potent enzyme inhibitory activity of aminooxy compounds translates into significant effects at the cellular level. By inhibiting ODC, these compounds deplete intracellular polyamine levels, specifically putrescine and spermidine, which in turn leads to the arrest of cell growth. nih.gov This antiproliferative effect has been observed in various cell lines, including human T24 bladder carcinoma cells and leukemia L1210 cells. nih.govnih.govacs.org
The antiproliferative activity of these compounds appears to be directly mediated by polyamine depletion, as cellular growth arrest can be reversed by the addition of spermidine. nih.gov Furthermore, cells selected for resistance to these inhibitors have shown amplification of ODC genes and overexpression of the corresponding message, further validating ODC as the primary target. nih.gov The ability of these compounds to inhibit cell proliferation underscores their potential as therapeutic agents in diseases characterized by excessive cell growth.
Antiproliferative Effects in Cell Culture Models (e.g., Human T24 Bladder Carcinoma Cells)
The antiproliferative properties of aminooxy compounds have been demonstrated in various cancer cell lines. While direct studies on 1-(aminooxy)propan-2-ol are limited, research on closely related analogs provides strong evidence of this activity. For instance, 1-Amino-3-(aminooxy)-2-propanol served as a foundational structure for the development of new inhibitors of ornithine decarboxylase (ODC), a critical enzyme in cell growth.
A derivative, 3-(aminooxy)-2-fluoropropanamine, was synthesized based on the 1-amino-3-(aminooxy)-2-propanol scaffold. This fluorinated analog proved to be a more potent antiproliferative agent than its parent compound, 3-(aminooxy)propanamine (APA), in studies involving human T24 bladder carcinoma cells. The T24 cell line, derived from a high-grade metastatic bladder cancer, is a widely used model in cancer research. ui.ac.idptfarm.pl The enhanced efficacy of the fluorinated derivative highlights the potential for structural modifications of the aminooxy propanol (B110389) backbone to improve anticancer activity. Other studies on T24 cells have shown that inhibiting various cellular pathways can suppress proliferation, underscoring the cell line's utility in screening potential anticancer agents. glpbio.comnih.gov
Impact on Endogenous ODC Activity and Polyamine Metabolism
The primary mechanism behind the antiproliferative effects of this compound analogs is the potent inhibition of ornithine decarboxylase (ODC). jfda-online.com ODC is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. researchgate.net These small, positively charged molecules are essential for numerous cellular processes, including DNA stabilization, gene expression, and cell cycle progression, with their dysregulation being a hallmark of cancer. jfda-online.comresearchgate.net
1-Amino-3-(aminooxy)-2-propanol was found to inhibit rat liver ODC with a high potency, exhibiting an IC50 value in the nanomolar range. Similarly, the related compound 1-Amino-oxy-3-aminopropane (AOAP) acts as a reversible inhibitor of ODC in L1210 leukemia cells. Treatment with these inhibitors leads to a significant disruption of polyamine metabolism. uminho.pt
Key effects observed in cell culture models include:
Depletion of Intracellular Polyamines : Treatment with AOAP caused a marked decrease in the cellular levels of putrescine and spermidine.
Blockage of Cell Proliferation : A near-complete halt in the proliferation of L1210 cells was observed, an effect that could be reversed by supplying the cells with external putrescine or spermidine, confirming that the antiproliferative action was due to polyamine depletion.
Accumulation of Precursors : Inhibition of the polyamine pathway also leads to a significant accumulation of decarboxylated S-adenosylmethionine.
| Compound | Cell Line | Effect on ODC Activity | Impact on Polyamine Levels | Reference |
|---|---|---|---|---|
| 1-Amino-3-(aminooxy)-2-propanol | Rat Liver | Inhibition (IC50 in nM range) | Not specified | |
| 1-Amino-oxy-3-aminopropane (AOAP) | L1210 Leukemia | Reversible Inhibition | Depletion of Putrescine & Spermidine | |
| 3-(aminooxy)propanamine (APA) | Kelly Neuroblastoma | Inhibition | Reduction in Putrescine, Spermidine & Spermine | uminho.pt |
Pharmacophoric and Toxophoric Roles in Drug Development
In drug development, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that enables it to interact with a specific biological target. The aminooxy group (-ONH2) is a key pharmacophoric feature of this compound and its analogs. nih.gov
The reactivity of the aminooxy group allows it to form stable oxime bonds with aldehydes and ketones, including the pyridoxal 5'-phosphate (PLP) cofactor found in the active site of ODC and other PLP-dependent enzymes. jfda-online.comuminho.pt This ability to form covalent or tightly bound adducts with the enzyme's catalytic machinery is central to its potent inhibitory activity. jfda-online.comuminho.pt The propanol backbone serves as a scaffold, presenting the aminooxy group in a suitable orientation for binding within the enzyme's active site. nih.gov The hydroxyl group may also contribute to binding through hydrogen bond interactions.
While "toxophore" refers to the features of a molecule responsible for toxic effects, in the context of enzyme inhibitors, this is often mechanistically linked to the pharmacophore. The potent, often irreversible or slowly reversible, inhibition of essential enzymes like ODC is the basis of the compound's cytotoxic and antiproliferative effects on cancer cells. Therefore, the aminooxy group acts as both the primary pharmacophore for enzyme recognition and the toxophore responsible for cellular toxicity through the shutdown of the vital polyamine synthesis pathway.
Potential in Medicinal Chemistry for Therapeutic Agent Development
The potent activity of aminooxy compounds as ODC inhibitors makes them highly attractive for medicinal chemists developing new therapeutic agents, particularly for hyperproliferative diseases like cancer. jfda-online.com ODC is a clinically validated target, and the development of inhibitors more potent than existing drugs is an active area of research. jfda-online.comresearchgate.net
1-Amino-3-(aminooxy)-2-propanol has served as a lead compound for designing second-generation inhibitors with improved properties. By modifying the scaffold, as in the case of 3-(aminooxy)-2-fluoropropanamine, researchers have been able to enhance antiproliferative potency. The aminooxy functional group is a versatile building block, allowing for its incorporation into more complex molecules to target specific enzymes or to be used as a linker in bioconjugation strategies. nih.gov The exploration of these compounds continues to yield novel structures with significant potential for translation into clinical candidates. jfda-online.com
Role as Antioxidants in Biological Systems
While the primary biological activity of this compound and its close analogs is centered on enzyme inhibition, some related compounds containing amino or aminooxy groups have been investigated for antioxidant properties. Antioxidants are crucial for protecting biological systems from damage caused by reactive oxygen species (ROS) generated during normal metabolism.
Preliminary studies on other molecules containing an aminooxy group, such as 1-[(aminooxy)methyl]-4-methylbenzene, suggest they may possess antioxidant capabilities and have the potential to mitigate cellular oxidative stress. The mechanism often involves the ability of functional groups like hydroxyl (-OH) or amino (-NH2) groups to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov However, specific studies detailing the direct free-radical scavenging activity or the role of this compound as a primary antioxidant in biological systems are not extensively documented in the current literature. Its biological significance remains predominantly defined by its effects on polyamine metabolism.
Advanced Derivatization Strategies for Research Applications
Modification of Aminooxy Functionality for Conjugation
The primary aminooxy group of 1-(aminooxy)propan-2-ol is central to its role in conjugation chemistry. This functionality allows for chemoselective ligation with molecules containing aldehyde or ketone moieties, a reaction that is efficient and proceeds under mild aqueous conditions. This has been extensively applied in the synthesis of modified biomolecules.
The integration of aminooxy functionalities into oligonucleotides during solid-phase synthesis is a key strategy for producing modified nucleic acids. Novel phosphoramidites containing a protected aminooxy group are used in automated oligonucleotide synthesis. nih.gov Following the assembly of the oligonucleotide chain, the protecting group (such as a phthaloyl group) is removed, exposing the reactive aminooxy tail while the oligonucleotide remains attached to the solid support. nih.gov This on-support derivatization allows for the subsequent conjugation of the oligonucleotide with various reporter molecules, such as pyrene (B120774) carbaldehyde or cis-retinal, to form oxime conjugates. nih.gov The final deprotection step then releases the fully deprotected and conjugated oligonucleotide into solution. nih.gov This method provides a robust way to introduce specific functionalities at defined positions within an oligonucleotide sequence. nih.govresearchgate.netacs.org
| Reagent/Building Block | Application | Key Feature |
| Phthaloyl-protected aminooxy phosphoramidites | Automated oligonucleotide synthesis | Enables introduction of a reactive aminooxy group for on-support conjugation. nih.gov |
| Pyrene carbaldehyde | On-support conjugation to aminooxy-oligonucleotides | Forms a fluorescent pyrene oxime conjugate. nih.gov |
| cis-Retinal | On-support conjugation to aminooxy-oligonucleotides | Forms a retinal oxime conjugate. nih.gov |
| Branching phosphoramidites with protected aminooxy functions | Synthesis of oligonucleotide glycoconjugates | Allows for the attachment of multiple glycoclusters via oxime linkage. researchgate.netacs.org |
This table summarizes reagents used in the on-support derivatization of oligonucleotides, enabling specific conjugation.
The aminooxy group also facilitates the attachment of synthesized oligonucleotides to polymeric supports after the main synthesis is complete. nih.gov This postsynthetic strategy involves reacting the crude aminooxy-tethered oligonucleotide with a polymer that has been pre-functionalized with reactive groups. nih.gov This approach is valuable for creating materials with specific biological activities, where the polymer acts as a scaffold. nih.gov Techniques like controlled radical polymerization can be combined with post-polymerization modification of precursor polymers to introduce a variety of functional groups, enabling the creation of advanced drug carriers and materials for immunotherapy. researchgate.net
A significant application of aminooxy-functionalized molecules is their immobilization onto microscopic polymer particles. This is achieved by reacting the aminooxy group with aldehyde or epoxide groups present on the surface of the particles. nih.gov This method has been successfully used to anchor aminooxy-tethered oligonucleotides to polymer beads, creating probes for mixed-phase hybridization assays. nih.gov Functional polymer brushes, often synthesized via surface-initiated atom transfer radical polymerization (ATRP), can be tailored to present a high density of these aldehyde or epoxide groups, providing a versatile platform for the covalent attachment of biomolecules. researchgate.net The high reactivity of the epoxide group, in particular, allows for efficient ring-opening reactions with nucleophiles like the aminooxy group under moderate conditions. researchgate.net
| Linker Group on Support | Reactive Partner on Molecule | Application |
| Aldehyde | Aminooxy | Immobilization of oligonucleotides to polymer particles for hybridization assays. nih.gov |
| Epoxide | Aminooxy | Covalent attachment of biomolecules to functionalized polymer surfaces. nih.govresearchgate.net |
This table details the linker groups used for immobilizing aminooxy-functionalized molecules onto polymeric supports.
In the development of antibody-drug conjugates (ADCs), the linker that connects the antibody to the cytotoxic payload is a critical component influencing the ADC's stability and efficacy. nih.gov Derivatives of this compound are utilized in the construction of these linkers. For instance, Boc-aminooxy-ethyl-SS-propanol is a cleavable ADC linker that incorporates the aminooxy functionality for conjugation. glpbio.cominvivochem.com The aminooxy group allows for specific attachment to a payload, while other parts of the linker connect to the antibody. nih.gov The design of such linkers, whether cleavable or non-cleavable, is crucial for the controlled release of the drug at the target site. nih.govbroadpharm.com
Strategies for Analytical Enhancement
Chemical derivatization is a powerful tool in analytical chemistry to improve the detection and separation of analytes. researchgate.net The aminooxy group of this compound and its derivatives is exploited to tag molecules, enhancing their detectability in various analytical techniques.
The reaction of aminooxy compounds with aldehydes and ketones to form stable oximes is a cornerstone of derivatization strategies for spectroscopic and chromatographic analysis. acs.org This process is frequently used to improve the detection characteristics of carbonyl compounds in liquid chromatography-mass spectrometry (LC-MS). researchgate.netlouisville.edu Derivatization can enhance ionization efficiency, improve chromatographic separation from interfering substances, and introduce specific fragmentation patterns for sensitive detection by tandem mass spectrometry (MS/MS). researchgate.netgoogle.com
For example, ¹⁵N-labeled aminooxy probes, such as ¹⁵N-QDA (N-(2-¹⁵N-aminooxyethyl)-N,N-dimethyl-1-dodecylammonium), are used to react with carbonyl-containing metabolites. nih.gov The resulting ¹⁵N-labeled oxime adducts can be selectively and sensitively detected using ¹H{¹⁵N}-HSQC NMR spectroscopy, leveraging the coupling between the ¹⁵N atom and the metabolite's protons. nih.gov Similarly, various aminooxy reagents are employed in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to analyze complex mixtures of monosaccharides or biogenic amines by converting them into more volatile or detectable derivatives. nih.govmjcce.org.mk
| Derivatization Reagent | Target Analyte(s) | Analytical Technique | Purpose of Derivatization |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl compounds | LC-MS | Trapping and detection of carbonyls in complex samples like diesel emissions. louisville.edu |
| ¹⁵N-QDA (¹⁵N-aminooxy probe) | Carbonyl-containing metabolites (e.g., acetone, pyruvate) | NMR Spectroscopy | Enables sensitive and selective detection via ¹H{¹⁵N}-HSQC analysis. nih.gov |
| Hydroxylamine (B1172632) hydrochloride / O-ethylhydroxylamine hydrochloride | Aldoses, ketoses, alditols | GC-MS | Unambiguous identification and separation of sugars in complex mixtures. nih.gov |
| O-[(3-pyridyl)methyl]hydroxylamine | Steroid hormones | UPLC-MS/MS | Improves ionization efficiency and chromatographic separation for sensitive detection. google.com |
This table outlines various derivatization reagents based on the aminooxy functionality and their applications in enhancing analytical detection.
Incorporating Chemical Isotope Labeling (CIL) for Mass Spectrometry Analysis
Chemical derivatization is a crucial strategy in analytical chemistry, particularly for mass spectrometry (MS), to enhance the detectability of molecules that have low ionization efficiency or poor chromatographic retention. 17img.cn Aldehydes and ketones, for instance, often require derivatization to improve their analysis by MS. acs.org The aminooxy group of this compound provides a highly efficient nucleophile for reaction with carbonyl compounds, forming stable oxime derivatives. This reaction can be coupled with Chemical Isotope Labeling (CIL), a powerful technique used to track the passage of an isotope through a reaction or metabolic pathway, enabling precise relative and absolute quantification. acs.orgspectroinlets.comwikipedia.org
Isotope labeling involves replacing one or more atoms in a molecule with their heavier stable isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N). wikipedia.org In the context of quantitative proteomics and metabolomics, CIL methods allow a mass spectrometer to distinguish between identical molecules originating from different samples. spectroinlets.comisotope.com For this purpose, this compound can be synthesized in two or more isotopically distinct forms: a "light" version containing the most abundant natural isotopes and one or more "heavy" versions enriched with stable isotopes.
The general workflow for using isotopically labeled this compound in a comparative quantitative study is as follows:
Two or more samples (e.g., a control sample and a treated sample) are prepared.
Each sample is derivatized with a different isotopic version of the this compound reagent. For instance, the control sample is reacted with the "light" reagent, while the treated sample is reacted with the "heavy" reagent.
After the derivatization reaction is complete, the samples are combined into a single mixture.
The combined sample is then analyzed by mass spectrometry.
Because the light and heavy derivatizing agents are chemically identical, the resulting oxime products co-elute during chromatography and have nearly identical ionization efficiencies. However, they are readily distinguished by the mass spectrometer due to their mass difference. The ratio of the ion signal intensities for the heavy and light-labeled analyte pair directly corresponds to the relative abundance of that specific carbonyl compound in the original two samples. isotope.com This approach minimizes experimental bias and improves the precision of quantification. spectroinlets.com
Table 1: Hypothetical Isotope Labeling Scheme using this compound for Carbonyl Analysis
| Feature | "Light" Reagent | "Heavy" Reagent | Rationale |
|---|---|---|---|
| Reagent | This compound | [¹³C₃]-1-(Aminooxy)propan-2-ol | Use of stable isotopes ensures chemical properties are nearly identical. |
| Formula | C₃H₉NO₂ | ¹³C₃H₉NO₂ | All three carbon atoms are replaced with their heavy stable isotope. |
| Molecular Weight | 91.11 g/mol | 94.09 g/mol | A predictable mass shift is introduced for MS detection. |
| Mass Difference | N/A | +3.0 Da | The mass difference allows for clear differentiation between the light and heavy derivatized analytes in the mass spectrum. |
| Application | Derivatization of carbonyls in control sample | Derivatization of carbonyls in experimental sample | Enables relative quantification by comparing peak intensities of the resulting isotopic pair. isotope.com |
Controlled Release and Activation Mechanisms
Photo-Deprotection Strategies for Surface-Bound Aminooxy Groups
The immobilization of molecules onto surfaces is fundamental for creating functional materials, biosensors, and microarrays. researchgate.net A significant challenge in this field is achieving spatial and temporal control over the surface functionalization. Photo-deprotection strategies offer an elegant solution by using light to activate specific regions of a surface at a desired time. This is accomplished by using a photolabile protecting group, or "photocage," which masks a reactive functional group and can be removed upon irradiation with light of a specific wavelength. researchgate.net
For surfaces functionalized with aminooxy groups, this strategy allows for the controlled covalent attachment of molecules containing aldehyde or ketone moieties via oxime ligation. researchgate.netnih.gov A well-documented approach involves the use of a 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group to protect the aminooxy functionality. researchgate.net
The process can be summarized in the following steps:
Synthesis of a Photocaged Molecule: A bifunctional molecule is synthesized, typically containing a surface-anchoring group at one end (e.g., a thiol for binding to gold surfaces) and an NPPOC-protected aminooxy group at the other. researchgate.net
Surface Immobilization: The photocaged molecule is used to create a self-assembled monolayer (SAM) on a suitable substrate. At this stage, the surface is inert because the reactive aminooxy groups are blocked by the bulky NPPOC cage. researchgate.net
Photo-Activation: The surface is exposed to UV light, typically at a wavelength of 365 nm. The light provides the energy to cleave the NPPOC group, releasing it from the molecule and exposing the free, reactive aminooxy group on the surface. This activation can be performed on the entire surface or through a photomask to create specific patterns of active regions. researchgate.net
Covalent Conjugation: The activated surface, now presenting free aminooxy groups, can be treated with a solution containing molecules of interest (e.g., proteins, peptides, or small-molecule probes) that possess a ketone or aldehyde group. A stable oxime bond forms, covalently tethering the molecule to the surface in the light-exposed regions. researchgate.netnih.gov
This method provides excellent control over surface chemistry, enabling the fabrication of high-density, patterned arrays for various research applications, from biomarker discovery to fundamental studies of cell-surface interactions. researchgate.net
Table 2: Example of a Photo-Deprotection System for Surface-Bound Aminooxy Groups
| Component | Description | Key Characteristic | Source |
|---|---|---|---|
| Reactive Group | Aminooxy (-ONH₂) | Forms stable oxime bonds with aldehydes and ketones. | researchgate.net |
| Protecting Group | 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) | A photolabile group that "cages" the reactive aminooxy functionality. | researchgate.net |
| Activation Stimulus | UV Light (365 nm) | Provides the energy to cleave the NPPOC group, exposing the aminooxy group. No additional chemical reagents are needed for deprotection. | researchgate.net |
| Surface Anchoring | Thiol (-SH) | Allows for the formation of a self-assembled monolayer (SAM) on gold surfaces. | researchgate.net |
| Resulting Bond | Oxime (-O-N=C) | A stable covalent linkage formed between the surface and the target molecule. | researchgate.netnih.gov |
Advanced Analytical Approaches in 1 Aminooxy Propan 2 Ol Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide foundational information about the molecular structure and functional groups present in 1-(Aminooxy)propan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. azooptics.com Both ¹H and ¹³C NMR are utilized to map the carbon and proton framework of the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals correspond to the different proton environments within the molecule. docbrown.info The integration of these signals provides a ratio of the number of protons in each environment, confirming the structural arrangement. docbrown.info For instance, the protons of the methyl group (CH₃), the methylene (B1212753) group (CH₂), the methine group (CH), and the hydroxyl (OH) and aminooxy (ONH₂) groups will each produce characteristic signals. docbrown.info High-resolution NMR can also reveal spin-spin coupling patterns, which provide information about the connectivity of adjacent, non-equivalent protons. azooptics.com
¹³C NMR spectroscopy complements the proton data by identifying the number of chemically non-equivalent carbon atoms. azooptics.com In the case of this compound, this would distinguish the three carbon atoms in the propane (B168953) backbone.
Beyond structural elucidation, NMR is a powerful technique for assessing the purity of a sample. elte.hu The presence of impurity signals in the spectrum can indicate contamination. Quantitative NMR (qNMR) can be employed for the precise determination of the concentration of this compound in a solution by comparing the integral of a specific signal to that of a known internal standard. elte.hu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ -CH(OH)-CH₂-ONH₂ | ~1.1-1.3 (doublet) | ~20-25 |
| CH₃-CH (OH)-CH₂-ONH₂ | ~3.8-4.2 (multiplet) | ~65-70 |
| CH₃-CH(OH)-CH₂ -ONH₂ | ~3.5-3.9 (multiplet) | ~75-80 |
| CH₃-CH(OH )-CH₂-ONH₂ | Variable, broad singlet | - |
| CH₃-CH(OH)-CH₂-ONH₂ | Variable, broad singlet | - |
Note: Predicted values are approximate and can be influenced by solvent and other experimental conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular "fingerprint". specac.com
The key functional groups in this compound each have characteristic absorption bands in the FT-IR spectrum. The presence of a broad absorption peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration from the hydroxyl group, with the broadening effect caused by hydrogen bonding. docbrown.info The N-H stretching vibrations of the aminooxy group typically appear in a similar region. C-H stretching vibrations from the propane backbone are observed around 2850-3000 cm⁻¹. The C-O stretching vibration of the alcohol and the N-O stretching of the aminooxy group will also produce distinct peaks in the fingerprint region (below 1500 cm⁻¹). specac.com
FT-IR is particularly useful for confirming the presence of these key functional groups and can be used to monitor chemical reactions, such as the formation of oximes, where the disappearance of the aminooxy signals and the appearance of a C=N stretching band (typically around 1620-1690 cm⁻¹) would be observed. nih.gov
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |
| Aminooxy (-ONH₂) | N-H Stretch | 3200-3500 |
| Alkane (C-H) | C-H Stretch | 2850-3000 |
| Alcohol (C-O) | C-O Stretch | 1000-1260 |
| Aminooxy (N-O) | N-O Stretch | 850-1000 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
Confirmation of Covalent Adduct Formation (e.g., Oxime Bonds in Enzyme Complexes)
A significant application of this compound is in bioconjugation, particularly through the formation of stable oxime bonds with carbonyl-containing molecules like aldehydes and ketones. Mass spectrometry is a key technique for confirming the formation of these covalent adducts. For example, when this compound reacts with an enzyme that has a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, it can form a covalent oxime. nih.gov Mass spectrometry can be used to analyze the enzyme-inhibitor complex, and the observed mass increase corresponding to the addition of the this compound molecule provides direct evidence of covalent bond formation. nih.gov This approach has been used to confirm the formation of an oxime between 1-amino-oxy-3-aminopropane and the PLP cofactor in ornithine decarboxylase. nih.gov
Ultrasensitive Detection of Analytes via Nanoelectrospray Ionization (nanoESI)-MS
Nanoelectrospray ionization (nanoESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules and other analytes at very low concentrations. acs.org This method provides high sensitivity, often reaching the attomole to zeptomole range, and is tolerant to complex sample matrices. researchgate.net In the context of this compound research, nanoESI-MS can be used for the ultrasensitive detection of the compound itself or its derivatives. nih.govrsc.org For instance, if this compound is used as a derivatizing agent to tag small molecules containing aldehyde or ketone functionalities, nanoESI-MS can then be used to detect these tagged analytes with high precision and accuracy, even in trace amounts. acs.org
Multiplexed Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. chemrxiv.org For the analysis of non-volatile metabolites like amino acids, sugars, and organic acids, a derivatization step is often required to make them amenable to GC analysis. visionpublisher.info this compound and other aminooxy-containing reagents can be used to selectively derivatize carbonyl-containing metabolites. louisville.edu This process, known as oximation, converts aldehydes and ketones into more volatile oxime ethers, which can then be readily analyzed by GC-MS. louisville.edu
Multiplexed GC-MS methods allow for the simultaneous analysis of multiple samples, increasing throughput. nih.gov By using isotopically labeled aminooxy reagents, it is possible to perform quantitative multiplexed analysis of carbonyl metabolites. This approach has been successfully applied in metabolomics to profile changes in the levels of various metabolites in biological samples. nih.gov
Investigation of Fragmentation Pathways in Oxime Ethers
The formation of oxime ethers through the reaction of this compound with carbonyl compounds is a key derivatization strategy. Understanding the fragmentation of these oxime ethers under mass spectrometry (MS) conditions is vital for structural elucidation. Electron impact (EI) ionization often leads to characteristic fragmentation patterns.
One of the most significant fragmentation reactions for oxime ethers is the McLafferty rearrangement. nih.govlouisville.edu This process involves the transfer of a γ-hydrogen atom to the oxime nitrogen, followed by the cleavage of the β-bond. For an oxime ether derived from this compound, the fragmentation would be influenced by the nature of the carbonyl compound it has reacted with. Studies on various oxime ethers have shown that factors such as the presence of oxygen at the β-position and the type of carbonyl (ketone vs. aldehyde) can enhance the McLafferty rearrangement compared to other primary fragmentation reactions. nih.gov
In the case of oxime ethers, particularly those with an oxygen atom in the β-position relative to the oxime group, the hydrogen transfer step can be the rate-limiting step in the fragmentation process. nih.gov For some structures, a stepwise mechanism is favored over a concerted one. nih.gov The resulting fragment ions provide valuable information for identifying the original carbonyl compound and confirming the structure of the oxime ether derivative. Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) is a powerful tool to study these fragmentation pathways, where the stability of the linker is sensitive to its chemical environment, allowing for regiochemical determination in more complex structures. acs.orgnih.gov
Table 1: Common Fragmentation Patterns in Oxime Ethers
| Fragmentation Process | Description | Resulting Information |
|---|---|---|
| α-Cleavage | Cleavage of the bond adjacent to the C=N double bond. | Provides information about the substituents on the carbonyl carbon. libretexts.org |
| McLafferty Rearrangement | Intramolecular hydrogen transfer from a γ-position to the oxime nitrogen, followed by β-cleavage. | Characteristic for compounds with accessible γ-hydrogens, helps identify the alkyl chain of the carbonyl partner. nih.gov |
| Loss of Small Molecules | Elimination of stable neutral molecules like H₂O or CH₃OH from the molecular ion. | Indicates the presence of hydroxyl or methoxy (B1213986) groups. libretexts.org |
| N-O Bond Cleavage | Homolytic or heterolytic cleavage of the nitrogen-oxygen bond. | Can generate iminyl radicals, a key reactive intermediate in certain reactions. nsf.gov |
Chromatographic Separations
Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantioselectivity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. actylislab.compubcompare.aircilabscan.com Reversed-phase HPLC, using C8 or C18 columns, is commonly employed to separate the compound from starting materials, by-products, and other impurities. chromatographyonline.com Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of components with differing polarities. actylislab.comchromatographyonline.com
Since this compound is a chiral molecule, existing as (R) and (S) enantiomers, enantioselective HPLC is crucial for determining its enantiomeric purity. This is typically achieved using chiral stationary phases (CSPs). mdpi.comresearchgate.net Polysaccharide-based CSPs, for instance, are widely used for the separation of a broad range of chiral compounds. researchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol, significantly influences the separation, resolution, and retention time of the enantiomers. mdpi.comresearchgate.net The structural differences of the CSPs and the nature of the mobile phase modifier can lead to varying degrees of enantioselectivity. mdpi.com
Table 2: HPLC Parameters for Chiral Separation
| Parameter | Description | Typical Conditions |
|---|---|---|
| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral compound. | Polysaccharide derivatives (e.g., Chiralpak® series), crown ethers. researchgate.netresearchgate.net |
| Mobile Phase | The solvent that moves the analyte through the column. | Normal-phase: Hexane/Isopropanol; Reversed-phase: Acetonitrile/Water. chromatographyonline.comresearchgate.net |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min for analytical columns. mdpi.com |
| Detection | The method used to detect the analyte as it elutes from the column. | UV-Vis, Refractive Index (RI), or Mass Spectrometry (MS). researchgate.net |
Liquid Chromatography coupled with Fluorescence Detection (LC/FLD) after Derivatization
For trace-level analysis, Liquid Chromatography with Fluorescence Detection (LC/FLD) offers exceptional sensitivity. nih.govd-nb.info Since this compound is not naturally fluorescent, a pre-column or online derivatization step is required to introduce a fluorophore. plos.orgsqu.edu.om The aminooxy group can react with various derivatizing agents. A common strategy involves reaction with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or with other fluorescent tags designed to react with primary amines or related functional groups. nih.govplos.org
The resulting fluorescent derivatives can be separated on a reversed-phase column and detected with high sensitivity and selectivity. nih.govresearchgate.net This method is particularly useful for quantifying low concentrations of the compound in complex matrices such as biological fluids or environmental samples. The choice of derivatization reagent and reaction conditions must be optimized to ensure complete and stable derivatization for reproducible results. squ.edu.om
Advancements in Two-Dimensional Liquid Chromatography for Complex Mixture Analysis
For highly complex samples where one-dimensional HPLC may not provide sufficient resolution, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. mdpi.comchromatographyonline.com In 2D-LC, fractions from a first-dimension separation are transferred to a second, orthogonal column for further separation. nih.gov This approach is particularly valuable for the analysis of complex mixtures, such as those resulting from the reaction of this compound in a biological system or a combinatorial library. chromatographyonline.com
A typical 2D-LC setup might couple an ion-exchange or size-exclusion column in the first dimension with a reversed-phase column in the second dimension. nih.gov The orthogonality of the separation mechanisms allows for the resolution of compounds that would co-elute in a single dimension. chromatographyonline.com Recent advancements in 2D-LC include the development of faster second-dimension separations and more robust instrumentation, making it a powerful tool for comprehensive analysis. mdpi.comnih.gov For instance, a comprehensive chemoselective and enantioselective 2D-HPLC system can be designed for the rapid analysis of multicomponent mixtures of derivatized amino acids, a principle applicable to derivatives of this compound. nih.gov
Crystallographic Analysis for Ligand-Enzyme Complex Studies
Understanding how this compound or its derivatives interact with biological targets, such as enzymes, at a molecular level is crucial for drug design and mechanistic studies.
X-ray Crystallography for Revealing Binding Mechanisms at Atomic Resolution
X-ray crystallography is a powerful technique that provides a three-dimensional structure of a molecule at atomic resolution. nih.govbiologiachile.cl By co-crystallizing a target enzyme with its ligand, such as an inhibitor derived from this compound, or by soaking the ligand into pre-formed enzyme crystals, the structure of the resulting complex can be determined. nih.govmdpi.com
This technique reveals the precise binding mode of the ligand within the enzyme's active site, including all the key intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. nih.govnih.gov For example, crystallographic studies of ornithine aminotransferase (OAT) in complex with various inhibitors have elucidated the specific roles of active site residues like Tyr55 and Arg180 in substrate and inhibitor binding. nih.govnih.gov Such detailed structural information is invaluable for understanding the basis of enzyme inhibition and for the rational design of more potent and selective inhibitors. rcsb.orgosti.gov The resolution of the crystal structure, typically in the range of 1.5 to 2.5 Å, allows for the precise measurement of bond lengths and angles within the bound ligand and its interactions with the protein. rcsb.orgrcsb.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| o-Phthalaldehyde |
| Hexane |
| Isopropanol |
| Ornithine aminotransferase |
| Tyr55 |
Future Directions and Interdisciplinary Research Opportunities
Development of Next-Generation Enzyme Inhibitors and Therapeutic Agents
The aminooxy functionality is a well-established pharmacophore known for its ability to inhibit pyridoxal-5-phosphate (PLP)-dependent enzymes. nih.gov These enzymes are crucial in a vast array of metabolic pathways, including amino acid and polyamine biosynthesis. nih.gov The aminooxy group of compounds like 1-(Aminooxy)propan-2-ol can form a stable oxime with the aldehyde group of the PLP cofactor, effectively inactivating the enzyme. nih.govnih.gov This mechanism has been exploited in the development of inhibitors for enzymes such as ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis and a target for anticancer and antiparasitic drugs. nih.govnih.gov
Future research will likely focus on leveraging the this compound scaffold to design highly selective and potent inhibitors for a broader range of PLP-dependent enzymes implicated in various diseases. The chiral hydroxyl group offers a critical point for stereospecific interactions within an enzyme's active site, potentially leading to enhanced selectivity and reduced off-target effects. By modifying the propan-2-ol backbone, researchers can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. For instance, the development of derivatives of 3-amino-1-(5-indanyloxy)-2-propanol has shown promise in creating potent sodium channel blockers for treating ischemic stroke. nih.gov
Furthermore, the exploration of aminooxy compounds as antimalarial agents has shown that several compounds exhibit potent activity, with some, like canaline, having submicromolar 50% inhibitory concentrations (IC₅₀s). nih.gov This suggests that this compound and its derivatives could be investigated as potential leads in the fight against malaria and other parasitic diseases. The ability to combine the aminooxy warhead with different structural motifs opens up vast possibilities for creating novel therapeutic agents for a wide range of medical conditions, from cancer to neurological disorders. ontosight.aiwikipedia.orgter-arkhiv.ru
Expansion of Synthetic Methodologies for Enantiomerically Pure Aminooxy Compounds
The biological activity of chiral molecules is often stereospecific, making the synthesis of enantiomerically pure compounds a critical aspect of drug discovery and development. nih.govlibretexts.org For this compound, the presence of a stereocenter at the C2 position necessitates the development of efficient and scalable enantioselective synthetic methods.
Current strategies for synthesizing chiral amino alcohols often involve biocatalytic deracemisation, dynamic kinetic resolution, or asymmetric synthesis from prochiral starting materials. nih.govfrontiersin.org Future research will likely focus on refining these methods and developing novel catalytic systems for the asymmetric synthesis of this compound and related structures. This includes the exploration of new chiral catalysts, such as those based on transition metals or organocatalysts, to achieve high enantiomeric excess (ee). nih.govnih.govorganic-chemistry.org
Moreover, the development of practical and scalable routes is paramount for the industrial production of these compounds. acs.org Methodologies that utilize readily available starting materials and proceed with high atom economy and minimal environmental impact will be highly sought after. The synthesis of N-alkoxy amines, a class of compounds that includes this compound, has been a challenge due to the reduced nucleophilicity of the nitrogen atom. nih.gov Therefore, the development of novel synthetic strategies, such as the kinetic resolution of N-alkoxy amines through chemo- and enantioselective oxygenation, represents a significant advancement in this field. nih.gov The expansion of these methodologies to a broader range of aminooxy compounds will be a key area of future investigation. libretexts.orgacs.org
Integration with Advanced Materials Science for Surface Functionalization
The chemoselective reactivity of the aminooxy group with aldehydes and ketones to form stable oxime linkages has made aminooxy compounds valuable tools in materials science. louisville.edunih.gov This "click chemistry" approach allows for the efficient and specific modification of surfaces and nanoparticles under mild conditions. louisville.edunih.gov
Future research will explore the use of this compound to functionalize a variety of advanced materials. Its bifunctional nature, with both an aminooxy group for covalent attachment and a hydroxyl group for further modification or interaction, makes it a versatile linker molecule. google.com For instance, it could be used to immobilize biomolecules, such as proteins and carbohydrates, onto solid supports for applications in biosensors, diagnostics, and biocompatible coatings. nih.govnih.gov
The functionalization of nanoparticles with this compound could lead to the development of targeted drug delivery systems. elte.hu The hydroxyl group could be used to attach targeting ligands, while the aminooxy group could be used to conjugate drugs or imaging agents. Furthermore, the ability to modify the surface properties of materials, such as solubility and catalytic activity, by introducing aminooxy-containing molecules opens up new avenues for creating smart materials with tunable properties. louisville.edu The integration of this compound with polymers and hydrogels could also lead to the development of novel biomaterials for tissue engineering and regenerative medicine. researchgate.net
Elucidating Novel Biological Pathways Involving Aminooxy Compounds
While the inhibitory action of aminooxy compounds on PLP-dependent enzymes is well-documented, their broader impact on biological systems is an area ripe for exploration. nih.gov Future research will aim to identify and characterize novel biological pathways and molecular targets that are modulated by this compound and its derivatives.
Metabolic profiling studies can be employed to understand how these compounds affect cellular metabolism beyond the direct inhibition of specific enzymes. For example, research on aminooxyacetic acid has shown that it can impact mitochondrial energy metabolism. wikipedia.org Investigating the global effects of this compound on cellular processes could reveal unexpected therapeutic opportunities or potential off-target effects.
Furthermore, the ability of the aminooxy group to react with endogenous carbonyl compounds, which can be generated during metabolic processes or oxidative stress, suggests a potential role in modulating cellular signaling pathways. louisville.edu Research into the biological implications of oxime formation in vivo could uncover new regulatory mechanisms. The development of chemical probes based on the this compound scaffold could be instrumental in identifying new protein targets and elucidating the complex biological networks influenced by this class of compounds. ontosight.ai
Computational Chemistry and Molecular Modeling for Predictive Research
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. chemscene.com For this compound, these computational approaches can provide valuable insights into its structure, reactivity, and interactions with biological targets.
Future research will increasingly rely on computational methods to:
Predict Binding Affinity and Selectivity: Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound and its derivatives with the active sites of various enzymes. This can help in predicting their binding affinities and identifying structural modifications that could enhance selectivity.
Design Novel Inhibitors: By understanding the structure-activity relationships through computational analysis, researchers can rationally design next-generation inhibitors with improved potency and pharmacokinetic profiles.
Investigate Reaction Mechanisms: Quantum mechanical calculations can be employed to study the mechanism of oxime formation and other reactions involving the aminooxy group, providing a deeper understanding of its reactivity.
Predict Physicochemical Properties: Computational tools can predict key properties such as solubility, lipophilicity (LogP), and topological polar surface area (TPSA), which are crucial for drug development. chemscene.com For this compound, the predicted TPSA is 55.48 Ų and the LogP is -0.7425. chemscene.com
By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development process, saving time and resources. This synergistic approach will be crucial in unlocking the full potential of this compound and other aminooxy compounds in various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Aminooxy)propan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or oxyamination reactions. For example, reacting propan-2-ol derivatives with hydroxylamine under controlled pH (8–10) and temperature (40–60°C) can yield the aminooxy group. Solvent choice (e.g., ethanol/water mixtures) and catalysts (e.g., NaHCO₃) are critical for minimizing side products like imine formation . Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 molar ratio of precursor to hydroxylamine) to achieve yields >70% .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Use H NMR to confirm the aminooxy (–ONH₂) proton resonance at δ 2.8–3.2 ppm and the propan-2-ol backbone (δ 1.2–1.4 ppm for CH₃, δ 3.6–4.0 ppm for CH–O) .
- GC-MS : Analyze purity via gas chromatography with a polar column (e.g., DB-WAX) and compare retention indices to literature values .
- FTIR : Identify O–H (3200–3400 cm⁻¹) and N–O (950–1250 cm⁻¹) stretching bands .
Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?
- Methodological Answer : The compound is highly water-soluble (>150 g/L at 20°C) due to its hydroxyl and aminooxy groups. In organic solvents (e.g., ethanol, DMSO), solubility exceeds 200 g/L. Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation <5% over 30 days when stored in inert atmospheres .
Advanced Research Questions
Q. How can researchers address the compound’s instability during kinetic studies or long-term storage?
- Methodological Answer : Degradation is often caused by oxidation or hydrolysis. Stabilization strategies include:
- Storage : Use amber vials under nitrogen at –20°C .
- Buffers : Adjust reaction media to pH 6–7 with phosphate buffers to suppress hydrolysis .
- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous solutions .
Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from tautomerism or hydrogen bonding. Use:
- Variable Temperature NMR : Identify dynamic processes (e.g., –ONH₂ proton exchange) by acquiring spectra at 25°C and 60°C .
- 2D-COSY/HMBC : Map coupling between –ONH₂ protons and adjacent carbons to confirm connectivity .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives (e.g., hydrochloride salts)?
- Methodological Answer : For hydrochloride salts, introduce HCl gas slowly into the reaction mixture at 0–5°C to prevent exothermic decomposition. Monitor pH (target 2–3) and precipitate the product using cold diethyl ether. Crystallize from ethanol/water (70:30 v/v) for >95% purity .
Q. What role does this compound play in crosslinking biomolecules, and how is efficiency quantified?
- Methodological Answer : The aminooxy group reacts with ketones/aldehydes to form stable oxime bonds. For protein crosslinking:
- Protocol : Incubate the compound (10 mM) with target biomolecules (1 mg/mL) in PBS (pH 6.5) at 37°C for 2 hours.
- Quantification : Use SDS-PAGE or MALDI-TOF to measure crosslink formation efficiency (>80% under optimized conditions) .
Q. What analytical methods are recommended for assessing purity and identifying trace impurities?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (220 nm). Compare retention times against spiked standards (e.g., di(propan-2-ol)amine, a common byproduct) .
- LC-MS : Detect impurities at <0.1% levels via high-resolution mass spectrometry (HRMS) .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
